3-hydroxy-N,N-dimethylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
3-hydroxy-N,N-dimethylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-6(2)10(8,9)5-3-4-7/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSKLRVAQWDDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152537-54-7 | |
| Record name | 3-hydroxy-N,N-dimethylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N,N-dimethylpropane-1-sulfonamide typically involves the reaction of N,N-dimethylpropane-1-sulfonamide with a hydroxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the hydroxylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N,N-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Mechanisms of Action
The compound features a sulfonamide functional group, which is critical for its biological activity. Its mechanism of action primarily involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups facilitate binding to these targets, influencing biological pathways.
Key Mechanisms:
- Inhibition of Dihydropteroate Synthase: Mimics p-aminobenzoic acid (PABA), leading to competitive inhibition in bacterial folate synthesis.
- Antiviral Activity: Some studies suggest interference with viral replication processes.
Chemistry
3-Hydroxy-N,N-dimethylpropane-1-sulfonamide serves as an intermediate in synthesizing various organic compounds. Its ability to undergo multiple chemical reactions enhances its utility in research.
Types of Reactions:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: The sulfonamide group can be reduced to form amines.
- Substitution: The hydroxyl group can be replaced with other functional groups.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its structural characteristics allow it to serve as a probe in biochemical assays.
Notable Studies:
- Research indicates that derivatives of sulfonamides exhibit antiviral properties against various viruses, including coxsackievirus B and HIV .
Medicine
The compound is under investigation for potential therapeutic properties, particularly as an antimicrobial agent. Its unique structure allows for the development of new drugs targeting bacterial infections.
Case Studies:
- A study highlighted the synthesis of sulfonamide derivatives exhibiting significant antiviral activity against influenza viruses, showcasing the potential for drug development .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its role as a building block in chemical synthesis is vital for developing new compounds with desired properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on the evidence:
Key Findings:
Substituent Effects: Hydroxyl (-OH): Enhances hydrogen-bonding capacity, improving aqueous solubility compared to non-polar groups like chlorine . Chlorine (-Cl): Increases lipophilicity, favoring membrane permeability but reducing solubility . Aromatic vs. Aliphatic Backbones: Benzene-based sulfonamides (e.g., ) exhibit higher thermal stability due to resonance effects, whereas propane-based analogs are more flexible .
Biological Activity: Sulfonamides with heterocyclic substituents (e.g., diazepanyl groups in ) show enhanced antimicrobial activity, suggesting that the hydroxyl group in the target compound could be optimized for similar applications .
Synthetic Accessibility :
- Propane-based sulfonamides (e.g., 3-chloro analog in ) are typically synthesized via nucleophilic substitution or sulfonation reactions. The hydroxyl group in the target compound may require protective group strategies during synthesis .
Biological Activity
3-Hydroxy-N,N-dimethylpropane-1-sulfonamide, also known by its CAS number 152537-54-7, is a sulfonamide compound that exhibits various biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be represented as follows:
- SMILES : CN(C)S(=O)(=O)CCCO
- InChI : InChI=1S/C5H13NO3S/c1-6(2)10(8,9)5-3-4-7/h7H,3-5H2,1-2H3
This compound features a sulfonamide functional group, which is critical for its biological activity.
Sulfonamides generally exert their biological effects through the inhibition of specific enzymes or pathways in microorganisms. The primary mechanisms include:
- Inhibition of Dihydropteroate Synthase : Sulfonamides mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to competitive inhibition.
- Antiviral Activity : Some studies indicate that sulfonamides can interfere with viral replication processes, although the specific mechanisms for this compound require further investigation.
Antimicrobial Properties
Research indicates that sulfonamides possess significant antimicrobial properties. A study highlighted the effectiveness of various sulfonamides against a range of bacterial strains. The following table summarizes findings related to the antimicrobial activity of this compound compared to other sulfonamides:
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Sulfanilamide | E. coli | 16 µg/mL |
| Trimethoprim | E. coli | 4 µg/mL |
These results suggest that while this compound is effective against E. coli, it is less potent than some other sulfonamides.
Antiviral Activity
Emerging research has explored the antiviral potential of sulfonamides. A recent study demonstrated that certain modified sulfonamides exhibited promising antiviral activity against viruses such as HSV-1 and CBV4. Although specific data on this compound is limited, its structural similarity to other active sulfonamides suggests potential efficacy.
Case Study: Antiviral Efficacy
In a comparative study investigating the antiviral effects of various sulfonamides, researchers found that certain derivatives showed IC50 values below 5 µM against viral glycoproteins. While direct studies on this compound are lacking, the implications of similar compounds indicate a potential for further exploration in antiviral applications .
Case Study: Inhibition of Carbonic Anhydrase
Another area of research involved the inhibition of carbonic anhydrases (CAs), which play crucial roles in various physiological processes. Compounds similar to this compound were tested for their ability to inhibit CA IX and XII isoforms, showing promising results in reducing tumor cell viability under hypoxic conditions .
Q & A
Basic: What are the optimal synthetic routes for 3-hydroxy-N,N-dimethylpropane-1-sulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of sulfonamide derivatives typically involves reacting sulfonyl chlorides with amines under controlled conditions. For this compound, a plausible route includes:
Sulfonylation : Reacting propane-1-sulfonyl chloride with dimethylamine in a polar aprotic solvent (e.g., DMF or dichloromethane) at 0–25°C.
Hydroxylation : Introducing the hydroxy group via controlled oxidation (e.g., using hydrogen peroxide in an acidic medium) or substitution reactions.
Key factors affecting yield and purity:
- Temperature : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
- Solvent Choice : DMF enhances reactivity but requires post-synthesis purification to avoid residuals .
- Purification : Flash chromatography (cyclohexane:dichloromethane mixtures) or recrystallization (ethanol/dichloromethane) improves purity .
Basic: How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- 1H-NMR : Identifies protons on the dimethylamino group (δ 2.8–3.1 ppm) and hydroxy group (δ 1.5–2.0 ppm, exchangeable).
- 13C-NMR : Confirms sulfonamide carbonyl (δ 110–120 ppm) and quaternary carbons .
- FT-IR : Detects S=O stretches (1150–1350 cm⁻¹) and O-H vibrations (3200–3600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in sulfonamides) .
Advanced: What strategies are effective in resolving contradictions in biological activity data for sulfonamide derivatives like this compound?
Methodological Answer:
- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., fluorophenyl or azetidine-containing sulfonamides) to isolate functional group contributions .
- Dose-Response Studies : Establish EC50/IC50 curves under standardized conditions (pH 7.4, 37°C) to account for variability in bioactivity measurements .
- Structural Modifications : Introduce isotopic labeling (e.g., deuterated hydroxy groups) to track metabolic stability and interaction mechanisms .
Advanced: How does the presence of the hydroxy group in this compound influence its reactivity and interaction with biological targets compared to non-hydroxylated analogs?
Methodological Answer:
- Reactivity : The hydroxy group increases polarity, enhancing solubility in aqueous media but reducing stability under acidic conditions. It can participate in hydrogen bonding with enzyme active sites (e.g., kinases or proteases) .
- Biological Interactions : Hydroxylation may improve binding affinity to targets like carbonic anhydrase, as seen in related sulfonamides. However, it could also introduce susceptibility to enzymatic oxidation, requiring stability studies .
Advanced: What are the critical considerations in designing stability studies for this compound under various pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Testing :
- pH Variability : Assess hydrolysis rates at pH 2 (simulating gastric fluid) and pH 7.4 (physiological buffer) .
- Thermal Stress : Incubate at 40–60°C for 1–4 weeks to predict shelf life. Monitor degradation via HPLC with UV detection (λ = 210–254 nm) .
- Oxidative Stability : Use hydrogen peroxide or metal catalysts to simulate oxidative pathways. Quench reactions with sodium bisulfite to isolate degradation products .
Advanced: How can computational chemistry methods be integrated with experimental data to predict the solubility and pharmacokinetic properties of this compound?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donor count to predict solubility and permeability .
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to estimate bioavailability.
- Docking Studies : Map binding poses to targets (e.g., cyclooxygenase-2) using crystallographic data from related sulfonamides .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed using modern chromatographic techniques?
Methodological Answer:
- Challenge : Co-elution of structurally similar impurities (e.g., des-methyl analogs or sulfonic acid byproducts).
- Solutions :
- UHPLC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of acetonitrile/0.1% formic acid. Use MRM transitions for targeted impurity detection .
- Forced Degradation Studies : Stress the compound under heat, light, and humidity to identify degradation markers .
- Method Validation : Follow ICH guidelines for precision (RSD <2%), accuracy (recovery 98–102%), and LOQ (≤0.05%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
